![molecular formula C10H8O2 B142005 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene CAS No. 133992-43-5](/img/structure/B142005.png)
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene, also known as DTD or Dodecatriene, is a complex organic compound that has been the subject of extensive scientific research. This compound is a cyclic ether with a unique structure that has attracted the attention of chemists and biochemists alike. In
Mechanism Of Action
The mechanism of action of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is not well understood, but it is believed to be due to its unique structure and chemical properties. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to interact with a variety of biological molecules, including proteins and nucleic acids. It is thought that 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene may act as a modulator of protein-protein interactions, which could have implications for the treatment of diseases such as cancer.
Biochemical And Physiological Effects
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene can inhibit the growth of cancer cells, and may also have anti-inflammatory properties. However, the exact mechanisms by which 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene exerts these effects are not well understood.
Advantages And Limitations For Lab Experiments
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has several advantages as a research tool, including its unique structure and potential applications in organic electronics. However, there are also limitations to its use in lab experiments. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is a relatively complex compound, and its synthesis can be challenging. Additionally, its interactions with biological molecules are not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research related to 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene. One area of interest is in the development of new synthetic methods for 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene and its derivatives. Another area of research is in the elucidation of the mechanism of action of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene, which could have implications for the development of new drugs and therapies. Finally, there is potential for the use of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene in the development of new organic electronic devices, which could have significant implications for the field of electronics.
Synthesis Methods
The synthesis of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is a complex process that involves several steps. The most common method of synthesizing 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is through the Diels-Alder reaction between 1,3-cyclohexadiene and 2,3-dimethyl-1,3-butadiene. This reaction yields a mixture of isomers, which can be separated and purified using various chromatographic techniques. Other methods of synthesis include the use of Grignard reagents and the Wittig reaction.
Scientific Research Applications
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been the subject of extensive scientific research due to its unique structure and potential applications. One of the most promising areas of research is in the field of organic electronics. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to have excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and transistors.
properties
CAS RN |
133992-43-5 |
|---|---|
Product Name |
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |
InChI |
InChI=1S/C10H8O2/c1-2-8-10-7(4-5-11-8)6-12-9(10)3-1/h1-3,6H,4-5H2 |
InChI Key |
MTVBHMKBDVSIKM-UHFFFAOYSA-N |
SMILES |
C1COC2=CC=CC3=C2C1=CO3 |
Canonical SMILES |
C1COC2=CC=CC3=C2C1=CO3 |
synonyms |
Furo[4,3,2-de][1]benzopyran, 3,4-dihydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



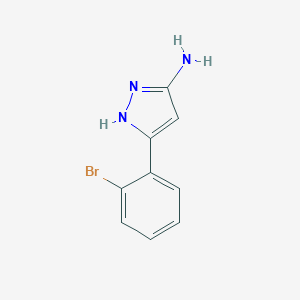
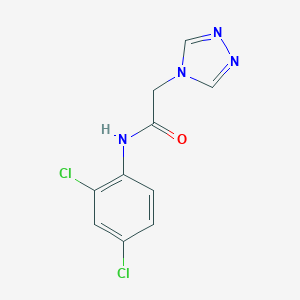
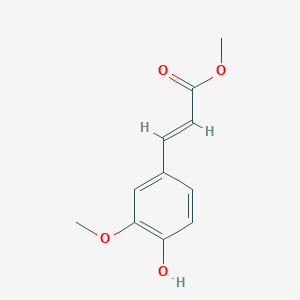
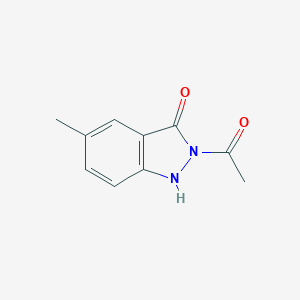
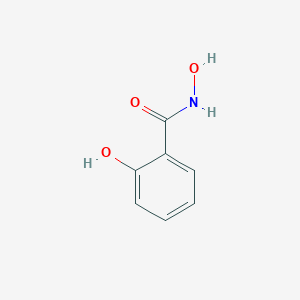
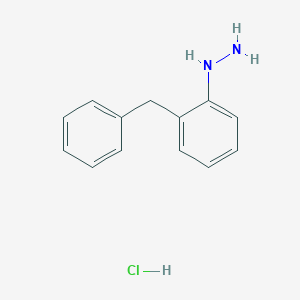
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)
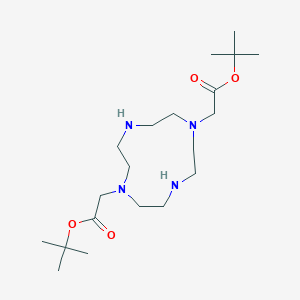
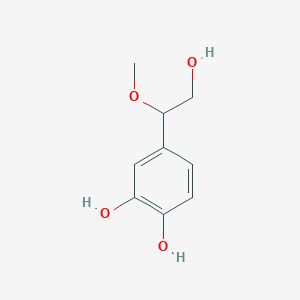
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
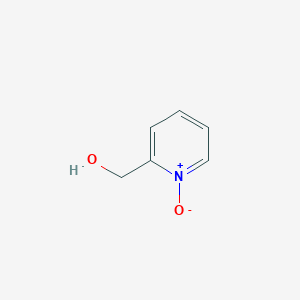
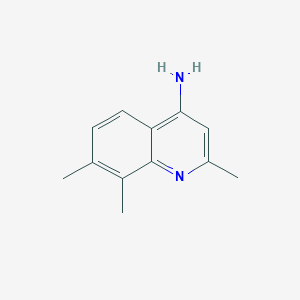
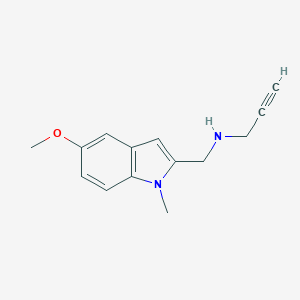
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)